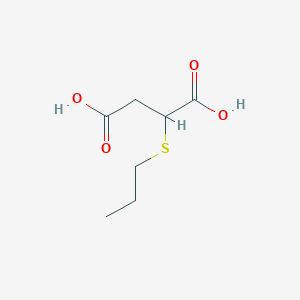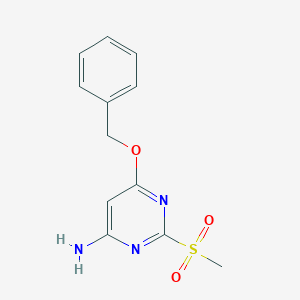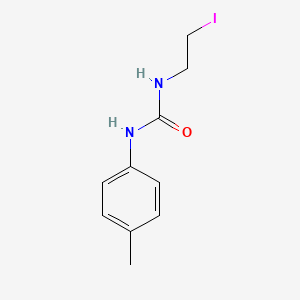
1-(2-Iodoethyl)-3-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodoethyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an iodoethyl group and a methylphenyl group attached to the urea moiety
Métodos De Preparación
The synthesis of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-iodoethanol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 2-iodoethanol with 4-methylphenyl isocyanate: This step involves the nucleophilic attack of the hydroxyl group of 2-iodoethanol on the isocyanate group of 4-methylphenyl isocyanate, leading to the formation of the urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2-Iodoethyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
Aplicaciones Científicas De Investigación
1-(2-Iodoethyl)-3-(4-methylphenyl)urea has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The iodoethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The methylphenyl group contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(2-Iodoethyl)-3-(4-methylphenyl)urea can be compared with other urea derivatives, such as:
1-(2-Bromoethyl)-3-(4-methylphenyl)urea: Similar structure but with a bromo group instead of an iodo group.
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: Similar structure but with a chloro group instead of an iodo group.
1-(2-Iodoethyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group on the phenyl ring instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
15145-46-7 |
|---|---|
Fórmula molecular |
C10H13IN2O |
Peso molecular |
304.13 g/mol |
Nombre IUPAC |
1-(2-iodoethyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C10H13IN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Clave InChI |
AIZVQULRTJJXPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)NCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


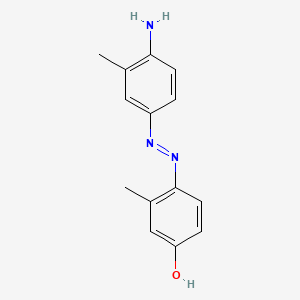
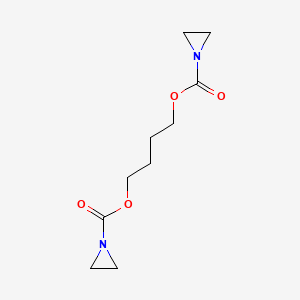
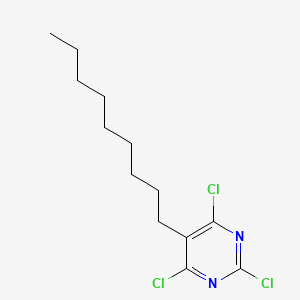

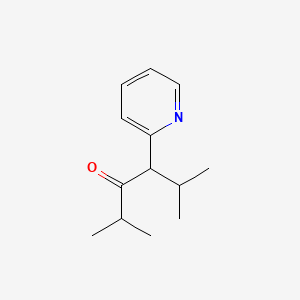
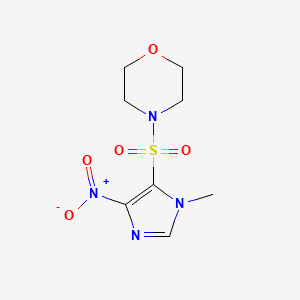
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
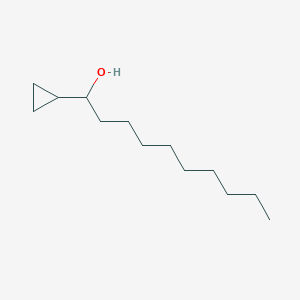
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)

![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
